
(3S*,4S*)-4-(4-fluorophenyl)-1-(1H-indol-7-ylmethyl)piperidin-3-ol
Übersicht
Beschreibung
(3S*,4S*)-4-(4-fluorophenyl)-1-(1H-indol-7-ylmethyl)piperidin-3-ol is a useful research compound. Its molecular formula is C20H21FN2O and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.16379146 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enhancing Pharmacokinetic Profiles through Fluorination
Fluorination of indole and piperidine derivatives, including those similar to the compound , has been shown to improve pharmacokinetic profiles significantly. For example, research on fluorinated 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles indicated that such modifications could lead to selective human 5-HT1D receptor ligands with improved oral absorption and bioavailability, despite the complex prediction of the latter based on fluorine's incorporation alone (M. B. van Niel et al., 1999).
Targeting Sigma Receptors
A study on 4-(1H-indol-3-yl)-1-butyl-substituted 4-phenylpiperidines and related compounds, which are structurally related to (3S*,4S*)-4-(4-fluorophenyl)-1-(1H-indol-7-ylmethyl)piperidin-3-ol, found that introducing a 4-fluorophenyl substituent could yield very selective sigma 2 ligands with subnanomolar affinity. These ligands have potential therapeutic implications in the treatment of diseases by modulating sigma receptors (J. Perregaard et al., 1995).
Crystal Structure and Molecular Docking Studies
Crystal structure and molecular docking studies have been performed on pyridine derivatives, including compounds structurally similar to the one . These studies help in the identification of potential inhibitors for specific proteins like Nicotinamidephosphoribosyltransferase (NAMPT), which plays a critical role in cellular metabolism and cancer pathophysiology. The insights from such analyses are pivotal for drug discovery and development processes (M. Venkateshan et al., 2019).
Neuroleptic Potential and Receptor Antagonism
The modifications of indole and piperidine rings, akin to the structure of this compound, have been explored for their neuroleptic potential, indicating that certain derivatives can act as dopamine D-2 and serotonin 5-HT2 antagonists. These findings underscore the compound's relevance in designing new therapeutic agents for psychiatric disorders (J. Perregaard et al., 1992).
Exploring Anti-Inflammatory and Antimicrobial Activities
Derivatives of 6-fluoro-3-[3-(4-fluorophenyl)-1-isopropyl indol-2-yl) allyl] piperidine-4-benzisoxazoles, which share a structural framework with the compound of interest, have shown promising anti-inflammatory and antimicrobial activities. This highlights the compound's potential as a lead structure for developing new agents with these therapeutic properties (S. Rathod et al., 2008).
Eigenschaften
IUPAC Name |
(3S,4S)-4-(4-fluorophenyl)-1-(1H-indol-7-ylmethyl)piperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c21-17-6-4-14(5-7-17)18-9-11-23(13-19(18)24)12-16-3-1-2-15-8-10-22-20(15)16/h1-8,10,18-19,22,24H,9,11-13H2/t18-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBHLDZMKDSSRF-RBUKOAKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C2=CC=C(C=C2)F)O)CC3=CC=CC4=C3NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)O)CC3=CC=CC4=C3NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


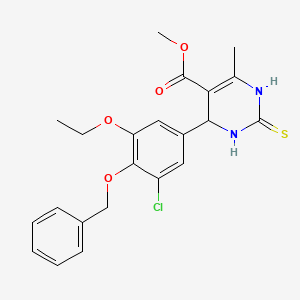
![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B4042942.png)
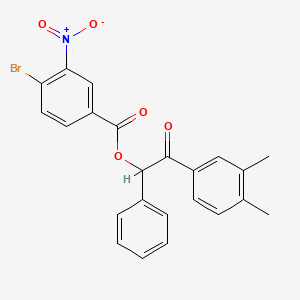
![1-[3-(4-Chlorophenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4042954.png)
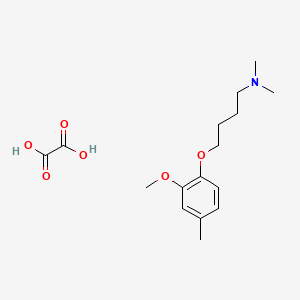
![Methyl 4-[4-(butan-2-ylamino)butoxy]benzoate;oxalic acid](/img/structure/B4042968.png)
![[4-(2-fluorophenoxy)butyl]dimethylamine oxalate](/img/structure/B4042978.png)
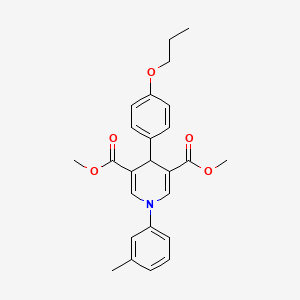
![3-{[(4-fluorobenzyl)(tetrahydrofuran-2-ylmethyl)amino]methyl}-N-methylpyridin-2-amine](/img/structure/B4042988.png)
![4-[3-(2-biphenylyloxy)propyl]-2,6-dimethylmorpholine oxalate](/img/structure/B4043000.png)
![1-[3-(2-isopropyl-5-methylphenoxy)propyl]-2-methyl-1H-imidazole oxalate](/img/structure/B4043009.png)
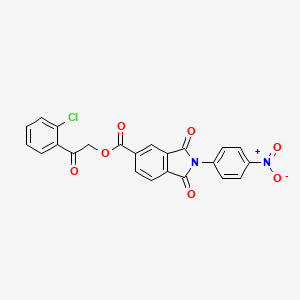
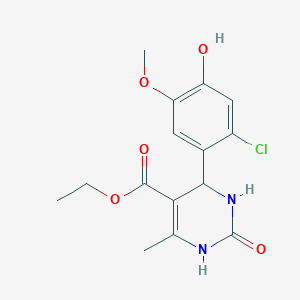
![methyl 4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}benzoate](/img/structure/B4043023.png)
